molecular formula C26H34N4O2 B2750976 N1-(2,4-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide CAS No. 922111-58-8

N1-(2,4-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Cat. No.: B2750976
CAS No.: 922111-58-8
M. Wt: 434.584
InChI Key: TXWPNWIGCKTEOK-UHFFFAOYSA-N
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Description

N1-(2,4-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a synthetic oxalamide-based compound intended for research and development applications. This chemical features a complex molecular structure incorporating a 2,4-dimethylphenyl group and a 1-methylindoline moiety linked via an oxalamide bridge to a piperidine subunit. Such a structure is characteristic of molecules designed for investigating receptor-ligand interactions and signal transduction pathways. As a building block in medicinal chemistry, this compound can be utilized in the exploration of structure-activity relationships (SAR), the design of novel therapeutic agents, and biochemical screening. Oxalamide derivatives are frequently investigated for their potential to modulate various biological targets, including enzymes and G-protein-coupled receptors (GPCRs). Researchers value this compound for its potential application in developing treatments for neurological disorders, cancer, and other diseases, based on the known biological activities of its structural components. The indoline and piperidine motifs are common pharmacophores found in many bioactive molecules, suggesting this compound may interact with central nervous system targets. The product is provided with comprehensive analytical data, including NMR and mass spectrometry, to ensure identity and purity. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the product's safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

N'-(2,4-dimethylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O2/c1-18-7-9-22(19(2)15-18)28-26(32)25(31)27-17-24(30-12-5-4-6-13-30)20-8-10-23-21(16-20)11-14-29(23)3/h7-10,15-16,24H,4-6,11-14,17H2,1-3H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWPNWIGCKTEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2,4-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a synthetic organic compound classified under the oxalamide family. Its complex structure, featuring an indoline moiety and a piperidine group, suggests significant potential for various biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C25H32N4O2C_{25}H_{32}N_{4}O_{2}, with a molecular weight of approximately 420.557 g/mol. The structural complexity includes multiple functional groups that contribute to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC25H32N4O2C_{25}H_{32}N_{4}O_{2}
Molecular Weight420.557 g/mol
Melting PointNot specified
SolubilityModerate in organic solvents

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It can bind to enzymes involved in metabolic pathways, potentially inhibiting their activity and altering biochemical processes.
  • Receptor Interaction : The compound may affect neurotransmitter receptors, modulating their activity and influencing signal transduction pathways.
  • Gene Expression Modulation : There is potential for the compound to impact gene expression related to various cellular functions.

Biological Activity Studies

Research has indicated that compounds within the oxalamide class often exhibit diverse biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways.

    Case Study Example : A study involving cell lines demonstrated that treatment with similar oxalamides resulted in reduced viability of cancer cells through apoptosis induction (source needed).
  • Neuroprotective Effects : The interaction with neurotransmitter systems indicates potential neuroprotective properties, which could be beneficial in neurodegenerative conditions.

Comparative Analysis

To better understand the biological potential of this compound, it can be compared to similar oxalamides known for their pharmacological effects:

Compound NameActivity TypeNotable Findings
N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-...)AnticancerSignificant inhibition of tumor growth in vitro
N1-(4-chlorobenzyl)-N2-(2-(1-sulfonyl)piperidin-...)AntimicrobialEffective against several bacterial strains

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Oxalamide Compounds

The compound’s closest structural analogs in the evidence include oxalamides with aromatic, heterocyclic, or alkyl substituents. Below is a detailed comparison based on functional groups, regulatory status, and metabolic properties:

Structural and Functional Group Comparisons

Compound Name Key Substituents Functional Features Primary Applications References
Target Compound : N1-(2,4-Dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide 2,4-Dimethylphenyl; 1-methylindolin-5-yl; piperidine Aromatic, indoline, and piperidine groups Hypothesized for receptor modulation (e.g., GPCRs, ion channels) Not directly cited
S336 (CAS 745047-53-4) : N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide 2,4-Dimethoxybenzyl; pyridin-2-yl ethyl Methoxybenzyl and pyridine groups Umami flavor enhancer (replaces MSG)
BNM-III-170 : N1-(4-Chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide Chlorofluorophenyl; guanidinomethyl Halogenated aromatic and guanidine groups CD4-mimetic for HIV vaccine enhancement
Compound 1769 : N1-(2-Methoxy-4-methylphenyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide Methoxy-methylphenyl; methylpyridyl ethyl Methylpyridine and methoxy-methylphenyl groups Approved flavoring agent (regulatory status)

Pharmacological and Toxicological Data

  • Compound 1769: Shares structural similarities with S336; assigned a NOEL (No Observed Adverse Effect Level) of 100 mg/kg body weight/day based on structural analogy to other oxalamides . Target Compound: No direct data, but the presence of a piperidine ring and indoline moiety may slow hepatic clearance compared to simpler analogs.
  • Compound 1769: Assigned the same NOEL as S336 due to shared metabolic pathways (hydrolysis and oxidation of aromatic/heterocyclic groups) . Target Compound: Likely requires specific toxicity testing. The 1-methylindoline group, absent in other analogs, may introduce unique toxicokinetics.

Key Research Findings and Gaps

Structural Determinants of Activity :

  • Methoxy and methyl groups in S336 and Compound 1769 enhance solubility and metabolic stability, critical for flavoring agents .
  • The target compound’s piperidine and indoline groups may improve blood-brain barrier penetration, a feature absent in simpler oxalamides .

Metabolic Pathways :

  • Oxalamides generally undergo hydrolysis (amide bond cleavage) and oxidation of side chains . However, S336 and analogs resist hydrolysis, favoring oxidative metabolism .

Data Gaps: No direct studies on the target compound’s receptor binding, toxicity, or metabolic fate. Limited evidence on indoline-containing oxalamides; further in vitro and in vivo studies are needed.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N1-(2,4-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves sequential coupling reactions. First, the indoline-piperidine ethylamine intermediate is prepared via nucleophilic substitution (e.g., reacting 1-methylindolin-5-amine with a piperidine-containing alkyl halide). The oxalamide core is formed by reacting oxalyl chloride with 2,4-dimethylaniline, followed by coupling the intermediate amine under Schotten-Baumann conditions. Purification employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer : Use orthogonal analytical techniques:

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–7.2 ppm for indoline and dimethylphenyl groups) and aliphatic protons (δ 1.2–3.5 ppm for piperidine and methyl groups).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ at m/z 454.2).
  • IR spectroscopy : Validate amide C=O stretches (~1650–1680 cm⁻¹) .

Q. What in vitro assays are recommended for initial bioactivity screening?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:

  • Enzyme inhibition : Test against kinases (e.g., MAPK) or GPCRs using fluorescence polarization or radioligand binding assays.
  • Cell viability : Screen in cancer cell lines (e.g., MCF-7, A549) via MTT assays at 1–100 µM concentrations.
  • Solubility/pharmacokinetics : Use shake-flask method for aqueous solubility and microsomal stability assays (e.g., rat liver microsomes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across similar oxalamides?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigate by:

  • Orthogonal validation : Replicate key findings using alternate assays (e.g., SPR vs. ELISA for binding affinity).
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites.
  • Structural analogs : Compare with compounds like N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide to isolate substituent effects .

Q. What strategies optimize the compound’s metabolic stability without compromising target affinity?

  • Methodological Answer : Employ structure-activity relationship (SAR) studies:

  • Piperidine modifications : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation.
  • Prodrug approaches : Mask labile amide groups with ester prodrugs, cleaved in vivo.
  • Molecular dynamics simulations : Predict metabolic hot spots using software like Schrödinger’s Desmond .

Q. How does the compound’s conformational flexibility impact its binding to rigid enzyme active sites?

  • Methodological Answer : Use computational and experimental synergy:

  • X-ray crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding poses.
  • Free-energy perturbation (FEP) : Calculate ΔΔG for key residue mutations (e.g., gatekeeper mutations in kinases).
  • NMR-based ligand observed experiments : Detect binding-induced conformational changes (e.g., STD-NMR) .

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